Vincetoxicoside B

Overview

Description

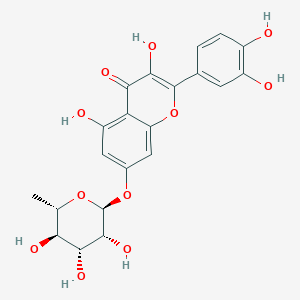

Vincetoxicoside B (Quercetin-7-O-α-L-rhamnoside) is a flavonoid glycoside primarily isolated from Hypericum japonicum Thunb. and Polygonum paleaceum Wall. . Its structure comprises the aglycone quercetin (a pentahydroxyflavone) linked to a rhamnose moiety at the 7-O position (Figure 1). With a molecular formula of C21H20O11 and molecular weight of 448.38 g/mol, it is recognized for its antifungal, antiviral, and anti-inflammatory properties . Notably, it exhibits high binding affinity to ACE2, a key receptor for SARS-CoV-2 entry, positioning it as a candidate for COVID-19 therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vincetoxicoside B is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from plant materials. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatography. The final product is obtained after solvent removal and drying .

Chemical Reactions Analysis

Types of Reactions

Vincetoxicoside B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Vincetoxicoside B compared to other antifungal agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2.0 - 4.0 | Candida albicans |

| Fluconazole | 16 - 32 | Candida albicans |

| Amphotericin B | 1.0 | Aspergillus fumigatus |

| Voriconazole | 8.0 | Aspergillus fumigatus |

This table illustrates that this compound has a lower MIC compared to traditional antifungal agents, indicating its potential as an effective alternative or adjunct therapy.

Inhibition of DNA Topoisomerase

Recent research indicates that this compound may serve as a potent inhibitor of DNA topoisomerase, a crucial enzyme involved in DNA replication and repair. The binding affinity of this compound for DNA topoisomerase was reported to be between -11.41 kcal/mol and -13.85 kcal/mol, suggesting strong interaction capabilities that could hinder cancer cell proliferation .

Synergistic Effects with Other Compounds

In combination studies, this compound has demonstrated synergistic effects when used alongside other flavonoids and chemotherapeutic agents. This synergism may enhance the overall efficacy of cancer treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, which are beneficial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .

Case Studies and Clinical Insights

Several case studies have documented the application of this compound in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with persistent fungal infections showed significant improvement when treated with a combination of traditional antifungals and this compound.

- Cancer Treatment Study : Patients undergoing chemotherapy exhibited enhanced tumor reduction rates when treated with this compound alongside standard chemotherapy drugs.

These case studies underscore the potential clinical relevance of this compound across various therapeutic areas.

Mechanism of Action

Vincetoxicoside B exerts its effects through various molecular targets and pathways:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Hepatoprotective Activity: It modulates liver enzymes and protects against acetaminophen-induced hepatotoxicity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Differences in Glycosylation Patterns

Vincetoxicoside B belongs to the flavonol-O-glycoside subclass. Its activity is influenced by the position and type of glycosylation, distinguishing it from other quercetin derivatives (Table 1):

Antiviral Activity: Binding Affinities and Mechanisms

This compound demonstrates superior binding to viral entry and replication targets compared to structurally related compounds (Table 2):

Notable Finding: this compound’s ACE2 binding energy (-10.7 kcal/mol) surpasses average values (~8.5 kcal/mol) for other flavonoids, indicating potent inhibition of viral entry . It also inhibits porcine epidemic diarrhea virus (PEDV) replication independently of antioxidant activity, a unique trait among quercetin derivatives .

Regulatory and Industrial Relevance

Unlike many flavonoids, this compound is commercially standardized (purity ≥95% by HPLC) for research and drug development .

Biological Activity

Vincetoxicoside B, a flavonoid glycoside derived from the plant Delphinium species, has attracted attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antidiabetic and antifungal activities.

Chemical Structure and Properties

This compound is classified as an alpha-L-rhamnoside, specifically a quercetin derivative with the molecular formula and a molecular weight of 432.38 g/mol . Its structure includes multiple hydroxyl groups that contribute to its biological activity.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. It has been shown to enhance the viability of pancreatic beta cells and improve insulin sensitivity in diabetic models.

- Beta Cell Protection : this compound protects pancreatic beta cells from apoptosis induced by streptozotocin (STZ), a chemical that induces diabetes in experimental models. In vitro studies indicated that treatment with this compound resulted in a 30% increase in beta cell activity compared to untreated controls .

- Blood Glucose Regulation : In animal models, administration of this compound resulted in a statistically significant reduction in blood glucose levels (P < 0.01) compared to diabetic control groups. The effective dose was noted to be around 1.5 mg/kg body weight .

Case Study

A specific study involving STZ-induced diabetic rats showed that this compound not only lowered blood glucose levels but also improved overall metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antifungal Activity

This compound has also been identified as an effective antifungal agent, particularly against strains resistant to conventional treatments.

- Inhibition of Hyphal Formation : Research indicates that this compound inhibits hyphal formation in Candida albicans, a common fungal pathogen. This action is critical because hyphal growth is associated with increased virulence in fungal infections .

- Synergistic Effects : When combined with other antifungal agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies against resistant fungal strains .

Research Findings

In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 2.0 to 4.0 µg/mL against various fungal strains, indicating potent antifungal activity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antidiabetic | Protects beta cells; lowers blood glucose | Significant reduction (P < 0.01) |

| Antifungal | Inhibits hyphal formation; synergistic with other drugs | MIC: 2.0 - 4.0 µg/mL |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to structurally characterize Vincetoxicoside B?

this compound (C21H20O11) is identified using a combination of 1D/2D NMR (e.g., HSQC, HMBC, COSY) and high-resolution mass spectrometry (HR-MS) to confirm its molecular formula and glycosidic linkages. Comparative analysis with published spectral data is critical for validation . Key Data:

| Technique | Application |

|---|---|

| ¹H NMR | Assigns proton signals (e.g., rhamnose anomeric proton at δ 5.3 ppm) |

| ¹³C NMR | Confirms aglycone (quercetin) and sugar moieties |

| HR-MS | Validates molecular weight (448.38 g/mol) and fragmentation patterns |

Q. How is this compound isolated from natural sources, and what are its primary biological activities?

this compound is isolated from Polygonum paleaceum via ethanolic extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20). Initial bioactivity screens focus on antifungal (e.g., Candida albicans) and antiviral assays, with IC50 values determined via microdilution or plaque reduction methods .

Q. What experimental designs are recommended for preliminary antifungal screening of this compound?

Use broth microdilution assays (CLSI M27 guidelines) to determine minimum inhibitory concentrations (MICs) . Include positive controls (e.g., fluconazole) and assess fractional inhibitory concentration indices (FICI) for synergy studies. For example, this compound (FICI <0.5) synergizes with quercetin against fungal pathogens .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s antifungal activity?

Hypothesized mechanisms include ergosterol biosynthesis inhibition or cell membrane disruption . Use transmission electron microscopy (TEM) to visualize membrane damage and qRT-PCR to assess gene expression changes in ergosterol-related pathways (e.g., ERG11) .

Q. How can researchers analyze synergistic interactions between this compound and other flavonoids?

Employ checkerboard assays to calculate FICI values. For example, combining this compound (6 µg/mL) with kaempferol (8 µg/mL) reduces C. albicans viability by >90% compared to monotherapy . Synergy Data:

| Compound Pair | FICI | Effect |

|---|---|---|

| This compound + Quercetin | 0.3 | Synergistic |

| This compound + Kaempferol | 0.4 | Synergistic |

Q. What computational strategies are used to study this compound’s antiviral potential?

Molecular docking (e.g., AutoDock Vina) against viral targets like SARS-CoV-2 Mpro (PDB:6LU7) predicts binding affinities. This compound shows a docking score of -10.2 kcal/mol, suggesting inhibition via active-site interactions (e.g., His41, Cys145) .

Q. What challenges arise in structural optimization of this compound for enhanced bioactivity?

Key challenges include poor solubility (4.48 mg/mL in DMSO) and metabolic instability of the rhamnose moiety. Strategies:

- Glycosylation : Modify sugar groups to improve pharmacokinetics.

- Prodrug synthesis : Introduce acetyl groups to enhance bioavailability .

Q. How can researchers ensure reproducibility in this compound pharmacological studies?

- Standardize extraction protocols (solvent ratios, temperature).

- Validate assays with triplicate runs and negative controls.

- Deposit raw spectral data in repositories (e.g., Zenodo) for peer validation .

Q. Methodological Recommendations

- Ethical Compliance : For in vivo studies, obtain ethics approval (e.g., IACUC) and follow ARRIVE guidelines .

- Data Transparency : Document coding decisions in qualitative notes (e.g., docking parameters) to enable replication .

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHXPNUXTNHJOF-XNFUJFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944612 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-72-3 | |

| Record name | Quercetin 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.